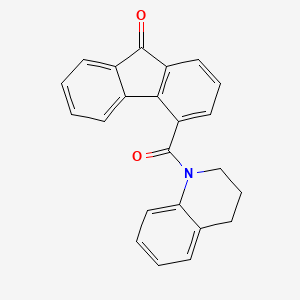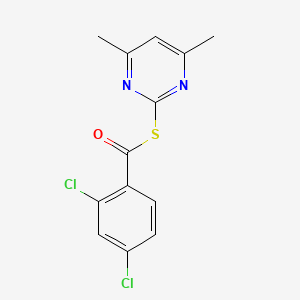
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of fluorenone derivatives, including structures similar to "4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-9H-fluoren-9-one", can be achieved through divergent synthesis methods using ortho-alkynylarylketones as precursors. These precursors are utilized in reactions catalyzed by silver to form polycarbonyl intermediates, which undergo cyclization and decarboxylation to yield the desired fluorenone derivatives under acidic conditions (Jantra Jantrapirom et al., 2023). Similarly, palladium-catalyzed oxidative carbonylation has been employed to synthesize quinoline-4-one derivatives, showcasing the versatility of methods available for constructing such complex molecules (M. Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of fluorenone and related derivatives, like "4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-9H-fluoren-9-one", often features planar configurations with conjugated systems contributing to their unique physical and chemical properties. For instance, studies have reported the crystallographic analysis of similar fluorenone compounds, highlighting their planar arrangements and intermolecular interactions, which play a crucial role in defining their structural characteristics (P. Jones et al., 2004).
Chemical Reactions and Properties
Fluorenone derivatives undergo a variety of chemical reactions, reflecting their reactive nature and chemical versatility. The presence of functional groups such as the ketone in fluorenone allows for various chemical modifications and reactions, including cyclocarbonylations and cross-coupling reactions, to synthesize substituted fluoren-9-ones. These reactions demonstrate the compound's ability to participate in complex chemical transformations, leading to a wide array of structurally diverse molecules (M. Campo & R. Larock, 2002).
Physical Properties Analysis
The physical properties of fluorenone derivatives, including those similar to "4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-9H-fluoren-9-one", are influenced by their molecular structures. The planarity and conjugated systems within these molecules contribute to their optical and electronic properties, making them subjects of interest in materials science and organic electronics. The crystalline structures and packing modes of such compounds are crucial in understanding their physical properties and potential applications in various technologies (I. Csöregh et al., 1993).
Chemical Properties Analysis
The chemical properties of "4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-9H-fluoren-9-one" and related compounds are defined by their functional groups and molecular frameworks. The reactivity, stability, and interactions of these compounds with various reagents and conditions provide insight into their chemical behavior, which is essential for their potential applications in synthesis, catalysis, and material science. Studies have explored the synthesis of related compounds through different methodologies, showcasing the diverse chemical properties that can be harnessed for various applications (Shuai Xu et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c25-22-17-10-3-2-9-16(17)21-18(22)11-5-12-19(21)23(26)24-14-6-8-15-7-1-4-13-20(15)24/h1-5,7,9-13H,6,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJACRHWGZSYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC4=C3C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoren-9-one, 4-(3,4-dihydro-2H-quinoline-1-carbonyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide](/img/structure/B5559256.png)
![2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)
![N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5559276.png)
![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)
![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)
![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)

![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)